molecular formula C13H20N2O B11952576 1-Butyl-3-(2,6-dimethylphenyl)urea CAS No. 39143-71-0

1-Butyl-3-(2,6-dimethylphenyl)urea

Cat. No.: B11952576
CAS No.: 39143-71-0
M. Wt: 220.31 g/mol
InChI Key: SYSPPBFQNQIPGH-UHFFFAOYSA-N
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Description

1-Butyl-3-(2,6-dimethylphenyl)urea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of a butyl group attached to the nitrogen atom of the urea moiety and a 2,6-dimethylphenyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2,6-dimethylphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 2,6-dimethylphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction is exothermic and proceeds efficiently at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2,6-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-3-(2,6-dimethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 1-Butyl-3-(2,5-dimethylphenyl)urea
  • 1-Butyl-3-(2-ethyl-6-methylphenyl)urea
  • 1-Butyl-3-(2,4-dimethylphenyl)urea

Comparison: 1-Butyl-3-(2,6-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .

Properties

CAS No.

39143-71-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-butyl-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-4-5-9-14-13(16)15-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H2,14,15,16)

InChI Key

SYSPPBFQNQIPGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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